molecular formula C11H18N4O2 B15052793 tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate

tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate

Cat. No.: B15052793
M. Wt: 238.29 g/mol
InChI Key: VMARMCHCLBKCBY-UHFFFAOYSA-N
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Description

tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an amino group, and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination and Carboxylation: One common method for synthesizing carbamates involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).

    Curtius Rearrangement: Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate.

Industrial Production Methods: Industrial production methods for carbamates often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation and Reduction: tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Substitution Reactions: This compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amino and pyridine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyridine ring, while reduction may lead to the formation of reduced amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology and Medicine: In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications .

Industry: In industry, this compound is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The amino and pyridine groups allow it to form hydrogen bonds and coordinate with metal ions, facilitating various chemical reactions. These interactions can influence biological pathways, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate is unique due to its combination of a tert-butyl group, amino groups, and a pyridine ring. This structure provides a balance of stability and reactivity, making it versatile for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

tert-butyl N-[5-amino-4-(methylamino)pyridin-2-yl]carbamate

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-9-5-8(13-4)7(12)6-14-9/h5-6H,12H2,1-4H3,(H2,13,14,15,16)

InChI Key

VMARMCHCLBKCBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)NC)N

Origin of Product

United States

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